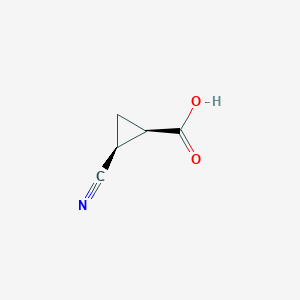

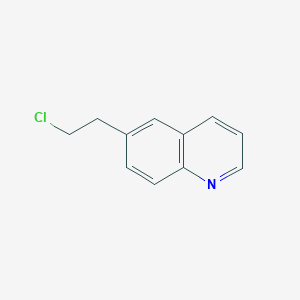

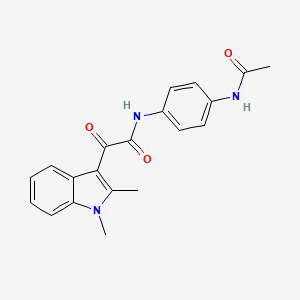

![molecular formula C16H15N3O3S B2403082 N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-65-5](/img/structure/B2403082.png)

N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine compounds has been a subject of interest in the field of medicine and pesticide . The main synthetic routes include multicomponent reactions (MCRs), condensation of pyrimidine-2-thiones, which were obtained by Biginelli reaction between aromatic aldehydes and thiourea, with substituted 2-bromo-1-phenylethanone or chloroacetic acid .Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C15H13N3O3S and it has an average mass of 315.347 Da and a monoisotopic mass of 315.067749 Da .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Synthesis of Novel Heterocyclic Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from thiazolopyrimidine scaffolds, demonstrating their potential as intermediates for further chemical transformations. These compounds have been utilized to prepare a wide array of heterocycles, showcasing the versatility of thiazolopyrimidine derivatives in synthetic organic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

- Cytotoxicity and Anticancer Activity : Studies have been conducted on the cytotoxic activities of pyrazolopyrimidine derivatives against various cancer cell lines, indicating the potential of thiazolopyrimidine structures in developing anticancer agents. These compounds show promise in inhibiting the growth of certain cancer cells, which could be beneficial for cancer treatment strategies (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial and Anti-inflammatory Properties : Some thiazolopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. These compounds exhibited inhibitory activities against a range of bacterial and fungal strains, as well as anti-inflammatory effects in various models, suggesting their potential use in treating infections and inflammatory conditions (Verma & Verma, 2022).

Mechanism of Action

Target of Action

Thiazolopyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets . They have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Mode of Action

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolopyrimidines are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activity .

Result of Action

Thiazolopyrimidines have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Future Directions

Pyrimidines, including “N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)12(8-18-16(19)23-10)14(20)17-7-11-5-3-4-6-13(11)22-2/h3-6,8-9H,7H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDDQBDGDWWPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

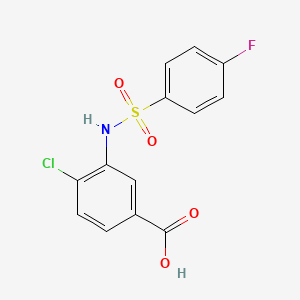

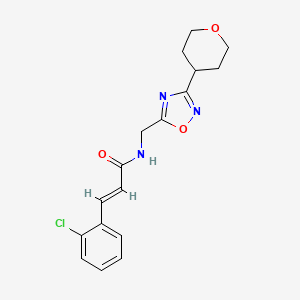

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

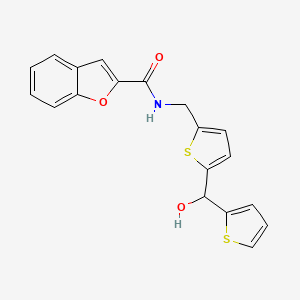

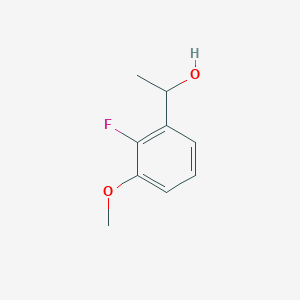

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

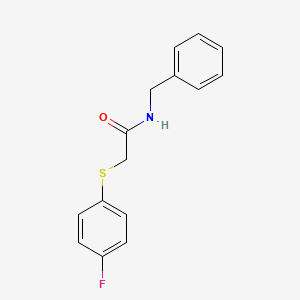

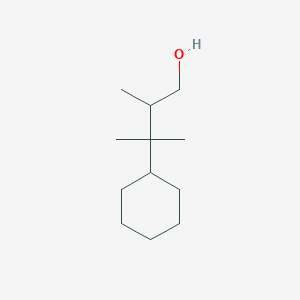

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)